molecular formula C7H11ClN2O B2761211 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride CAS No. 2416235-11-3

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2761211
CAS No.: 2416235-11-3
M. Wt: 174.63
InChI Key: QAKSHDXZSYISHZ-OLQVQODUSA-N
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Description

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of an oxazole ring attached to a cyclobutane ring, which is further linked to an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Cyclobutane Ring Formation: The cyclobutane ring is formed via a [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal methods.

    Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclobutane ring.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHDQCQILVZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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